N-(6-chlorobenzo[d]thiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide
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Overview
Description
Benzothiazole derivatives, such as N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives, have been synthesized and evaluated for their pharmacological properties . They have been found to have significant anti-inflammatory and analgesic activities . Some of these compounds have also shown promising antimicrobial activity .
Synthesis Analysis
The synthesis of similar compounds involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray data collection, structure solution, and structure refinements . Infrared spectroscopy (IR) and nuclear magnetic resonance spectroscopy (NMR) are commonly used for structural analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been analyzed using techniques like IR and NMR . The yield, melting point, and other physical properties are often reported .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the yield, melting point, and Rf-value of a similar compound were reported as 66%, 257–259 °C, and 0.70, respectively .Scientific Research Applications
Synthesis and Derivatives
- Novel pyrido and pyrimidines derivatives, including those similar to N-(6-chlorobenzo[d]thiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide, have been synthesized for exploring their biological activities. These compounds are synthesized through complex chemical reactions involving ethoxycarbonyl, methylthieno, and various other organic compounds, demonstrating the chemical versatility and potential utility of these derivatives in medicinal chemistry (Bakhite, Yamada, & Al‐Sehemi, 2005).
Anticancer and Anti-inflammatory Agents
- Research has led to the development of novel compounds derived from visnaginone and khellinone, aiming at anti-inflammatory and analgesic agents. These derivatives showcase significant biological activities, including COX-2 inhibition, which is crucial for their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Activity
- The synthesis of Dasatinib, an antitumor agent, involves a precursor closely related to this compound. This process underscores the relevance of such chemical structures in developing potent antitumor medications (Jia-liang, Yi-fen, & Yafei, 2009).
Molluscicidal Properties
- Thiazolo derivatives have been investigated for their molluscicidal properties, highlighting the compound's versatility beyond medicinal applications. This research could offer new avenues for controlling schistosomiasis by targeting the intermediate host snails (El-bayouki & Basyouni, 1988).
Anticancer and Anti-lipoxygenase Agents
- Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research is crucial for discovering new therapeutic agents against cancer and inflammatory diseases (Rahmouni et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c1-2-21-12-6-10(16-7-17-12)13(20)19-14-18-9-4-3-8(15)5-11(9)22-14/h3-7H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABILMUKIQSZJHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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